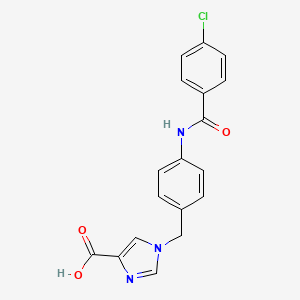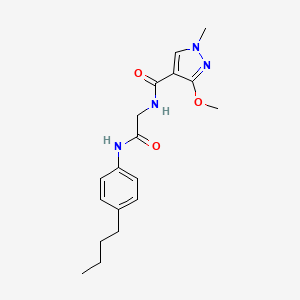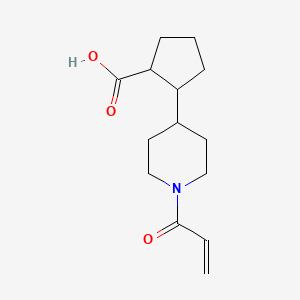
Benzyl 2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate is a synthetic compound characterized by its unique molecular structure It contains a benzyl ester moiety, a tetrahydrothiophene ring, and a nicotinamido group, which collectively confer distinct chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials like benzyl alcohol, tetrahydrothiophene, and nicotinic acid.
Esterification: Benzyl alcohol is esterified with nicotinic acid to form benzyl nicotinate using a dehydrating agent such as sulfuric acid under reflux conditions.
Oxidation and Protection: The tetrahydrothiophene moiety is introduced through an oxidation process, followed by protection with appropriate protecting groups to avoid unwanted side reactions.
Amidation: The protected tetrahydrothiophene is then coupled with benzyl nicotinate under conditions facilitating amide bond formation, typically using coupling agents like EDCI (N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound involves optimization of the above synthetic route for scale-up. This includes:
Continuous Flow Reactors: For efficient heat and mass transfer.
Automated Synthesis Platforms: To ensure consistency and reduce human error.
Purification Techniques: Such as high-performance liquid chromatography (HPLC) for final product isolation.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the tetrahydrothiophene ring.
Reduction: Reductive conditions can be employed to modify the nicotinamido group.
Substitution: The benzyl ester can be subjected to nucleophilic substitution, replacing the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperoxybenzoic acid (MCPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminium hydride (LAH) or sodium borohydride (NaBH4) are effective.
Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide are common.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to primary or secondary amines.
Substitution: Introduction of various alkyl or aryl groups.
科学的研究の応用
Chemistry
Catalysis: Benzyl 2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate serves as a ligand in catalytic cycles, influencing reaction selectivity and yield.
Material Science: Utilized in the synthesis of polymers with specific properties like flexibility and thermal resistance.
Biology
Protein Labeling: The compound can be employed in the labeling of proteins for structural and functional studies.
Biosensors: Incorporated in the development of biosensors for detecting specific biomolecules.
Medicine
Drug Design: Investigated as a potential therapeutic agent for targeting specific biological pathways.
Diagnostic Imaging: Used in the development of contrast agents for imaging techniques like MRI.
Industry
Chemical Manufacturing: Plays a role in the production of high-value chemicals and intermediates.
Pharmaceuticals: Utilized in the formulation of advanced drug delivery systems.
作用機序
The mechanism of action of Benzyl 2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biochemical pathways by binding to active sites or altering protein conformations. For instance, its nicotinamido group may interact with NAD+/NADH-dependent enzymes, influencing redox reactions and cellular metabolism.
類似化合物との比較
Similar Compounds
Benzyl Nicotinate: Shares the nicotinamido and benzyl ester functionalities but lacks the tetrahydrothiophene moiety.
2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetic Acid: Lacks the benzyl ester group, presenting a carboxylic acid instead.
Tetrahydrothiophene-derived Amides: Various compounds containing the tetrahydrothiophene ring coupled with different amido groups.
Uniqueness
The unique combination of benzyl ester, tetrahydrothiophene, and nicotinamido groups in Benzyl 2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate imparts distinct chemical and biological properties, making it versatile for a range of applications from catalysis to drug design. Its structural diversity allows for fine-tuning of its reactivity and interaction with biological systems, distinguishing it from similar compounds.
Hope you found this overview enlightening. Any particular aspect you're more curious about?
特性
IUPAC Name |
benzyl 2-[[2-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c22-17(24-12-14-5-2-1-3-6-14)11-21-18(23)16-7-4-9-20-19(16)25-15-8-10-26-13-15/h1-7,9,15H,8,10-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCKNMCSTFMNSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NCC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamate](/img/structure/B2868792.png)
![N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2,2-DIPHENYLACETAMIDE](/img/structure/B2868795.png)


![2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol](/img/structure/B2868799.png)






![1-(2,5-dimethoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2868811.png)

![2-(phenylsulfanyl)-N-[(2E)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2868813.png)
